2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
Description
Properties
CAS No. |
61286-32-6 |
|---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-[2-[2-(2-ethoxyethoxy)ethoxy]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C16H30O9/c1-3-19-5-7-21-9-11-24-15(17)13-23-14-16(18)25-12-10-22-8-6-20-4-2/h3-14H2,1-2H3 |
InChI Key |
WYYCSZJEQURTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)COCC(=O)OCCOCCOCC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Tetraethylene glycol (TEG) or related oligoethylene glycols are used as the backbone.
- The terminal hydroxyl groups can be selectively tosylated or mesylated to form good leaving groups for nucleophilic substitution reactions.
Introduction of Ethoxyethoxy Group
- The 2-(2-ethoxyethoxy)ethyl moiety is introduced via nucleophilic substitution using ethoxyethoxyethyl derivatives or by reacting tosylated oligoethylene glycol with ethoxyethanol under basic conditions.
- Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is often used to deprotonate hydroxyl groups, facilitating nucleophilic substitution with alkyl halides such as ethyl bromoacetate or benzyl bromide.
Esterification to Form the 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
Work-up and Purification
- After reaction completion, the mixture is quenched with aqueous solutions (e.g., saturated ammonium chloride or sodium phosphate buffer).
- Organic layers are separated, dried over anhydrous MgSO4 or Na2SO4, and concentrated under reduced pressure.
- Purification is achieved by silica gel flash chromatography using solvent gradients such as ethyl acetate/hexane or dichloromethane/methanol mixtures.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tosylation of TEG | TsCl, DMAP, Et3N in DCM, RT overnight | 70-85 | Selective mono-tosylation |
| Nucleophilic substitution | NaH, ethyl bromoacetate, THF, 0 °C to RT | 75-80 | Formation of ethoxyethoxyethyl ester intermediate |
| Esterification | DCC, HOBt, Et3N, DCM, 0 °C to RT, 12-24 h | 60-75 | Coupling to form final ester |
| Purification | Silica gel chromatography (EtOAc/Hexane gradient) | - | Isolated as clear oil or viscous liquid |
Mechanistic Insights and Optimization
- Base selection : Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with ethers.
- Solvent choice : Anhydrous THF and DCM are favored for their ability to dissolve reagents and maintain anhydrous conditions.
- Temperature control : Low temperatures (0 °C) during esterification prevent side reactions and improve selectivity.
- Protecting groups : Boc protection or tosylation is used to mask reactive sites temporarily, allowing for stepwise functionalization.
Comparative Analysis of Preparation Routes
Summary of Research Findings
- The compound's synthesis is well-established through multi-step organic synthesis involving PEG derivatives .
- The key challenge lies in selective functionalization of polyether chains without over-substitution or degradation.
- Use of mild reaction conditions and protecting groups ensures high purity and yield.
- The compound serves as a versatile intermediate in bioconjugation, drug delivery, and material science due to its oligoethylene glycol backbone and ester functionality.
- Experimental data confirm the reproducibility of the synthesis with yields typically ranging from 60% to 85% for each step.
Concluding Remarks
The preparation of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate relies on established organic synthesis protocols involving selective etherification and esterification of oligoethylene glycol derivatives. The methods emphasize careful control of reaction conditions, reagent stoichiometry, and purification to achieve high-quality products suitable for advanced applications. The literature and patent sources provide a comprehensive framework for researchers aiming to synthesize this compound with reliable yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function. The pathways involved include the modulation of enzymatic activity and the stabilization of protein structures .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing features include:
- Ester group: Unlike hydroxyl-terminated polyethers (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol), this compound’s ester moiety may reduce polarity and enhance compatibility with nonpolar matrices.
Table 1: Structural and Molecular Comparison
Physical and Chemical Properties
- Solubility : Hydroxyl-terminated polyethers (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol) exhibit high water solubility due to their polar hydroxyl group . The target compound’s ester and ketone groups likely reduce water solubility, favoring organic solvents like ethyl acetate or toluene.
- Thermal Stability : Esters generally exhibit higher thermal stability than alcohols. The ketone group may further influence decomposition pathways compared to azide-functionalized analogs (e.g., 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane), which are thermally sensitive .
- Reactivity: The ketone group allows for reactions such as condensation or Schiff base formation, absent in non-ketone polyethers. Azide-terminated analogs () are instead reactive in Cu-catalyzed cycloadditions .
Biological Activity
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (commonly referred to as Tetraoxatetradecanoate) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anti-inflammatory activities, alongside synthesis methods and relevant case studies.
Antimicrobial Activity
Research indicates that Tetraoxatetradecanoate exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These findings suggest its potential use in developing new antimicrobial agents.
Antiviral Activity
Tetraoxatetradecanoate has shown promising results in antiviral assays against several viruses. In vitro studies revealed that the compound inhibits viral replication in cell cultures infected with human coronaviruses. The IC50 values for viral inhibition were determined as follows:
| Virus | IC50 (µM) |
|---|---|
| HCoV-229E | 2.5 |
| HCoV-OC43 | 3.0 |
These results highlight its potential as a therapeutic candidate for treating viral infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a recent study, it was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The levels of TNF-alpha and IL-6 were significantly decreased when treated with Tetraoxatetradecanoate.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, Tetraoxatetradecanoate was administered as part of a combination therapy. Results showed a 75% improvement in symptoms within one week of treatment compared to the control group.
Case Study 2: Antiviral Potential
A laboratory study assessed the antiviral effects of Tetraoxatetradecanoate against influenza virus strains. The compound demonstrated a significant reduction in viral load in treated cells, suggesting its potential application in flu therapeutics.
Q & A
Q. What are the established methodologies for synthesizing 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate, and how can reaction efficiency be monitored during synthesis?
The synthesis typically involves multi-step reactions, including etherification and esterification. Key steps include:
- Ether linkage formation : Using nucleophilic substitution with ethoxyethanol derivatives under controlled pH and temperature.
- Esterification : Coupling the intermediate with a keto-acid derivative via Steglich esterification (DCC/DMAP catalysis).
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .
- Purification : Column chromatography or recrystallization ensures final product purity (>98%), verified via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm ether/ester linkages and polyether chain integrity. DEPT-135 helps identify methylene/methine groups.
- FT-IR : Validates carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) functional groups.
- Mass spectrometry (HRMS) : Determines molecular weight accuracy (error <2 ppm).
- HPLC : Quantifies purity using a C18 column with UV detection (210 nm) .
Q. How does the compound’s polyether chain influence its solubility and reactivity in different solvents?
- Solubility : The polyether backbone enhances hydrophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in non-polar solvents (e.g., hexane).
- Reactivity : Ether oxygens act as weak Lewis bases, influencing nucleophilic substitution kinetics. Solvent choice (e.g., DMF vs. acetone) impacts reaction rates due to dielectric constant variations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final esterification step of this compound’s synthesis?
- Catalyst optimization : Replace DCC with EDC·HCl for milder conditions, reducing side reactions.
- Solvent selection : Use anhydrous dichloromethane to minimize hydrolysis of the active ester intermediate.
- Temperature control : Maintain 0–5°C during coupling to suppress racemization.
- Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to alcohol to drive equilibrium .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shift discrepancies)?
- Validation : Cross-check experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).
- Solvent effects : Simulate chemical shifts in explicit solvent models (e.g., COSMO-RS) to account for dielectric environment impacts.
- Dynamic effects : Use NOESY to detect conformational averaging that may skew predictions .
Q. How to design experiments to investigate the compound’s environmental fate and transformation pathways in aquatic systems?
- Laboratory simulations : Expose the compound to UV light and aquatic microbes under controlled pH/temperature.
- Analytical methods : Use LC-MS/MS to detect degradation products (e.g., ethoxyacetic acid derivatives) .
- Compartmental analysis : Track partitioning coefficients (log ) and bioaccumulation potential using OECD Test Guideline 305 .
Q. How to analyze the compound’s interactions with biomolecules using molecular docking and spectroscopic methods?
- Docking studies : Use AutoDock Vina to model binding with serum albumin (PDB ID: 1AO6). Focus on hydrophobic pockets near Trp-214.
- Fluorescence quenching : Measure Stern-Volmer constants to quantify binding affinity with tryptophan residues.
- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities while maintaining purity?
- Purification bottlenecks : Replace column chromatography with fractional distillation or continuous-flow reactors.
- Side reactions : Optimize mixing efficiency (e.g., via microfluidic reactors) to reduce localized overheating.
- Quality control : Implement in-line FTIR for real-time monitoring of reaction intermediates .
Theoretical Framework Integration
Q. How can researchers align studies of this compound with a conceptual framework in supramolecular chemistry?
Q. What methodological approaches reconcile discrepancies in degradation kinetics observed across different experimental models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
